molecular formula C23H18F3N3O2S B383895 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B383895
M. Wt: 457.5g/mol
InChI Key: GLNJUZAIPKMZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N-(4-methoxyphenyl)acetamide is a phenylpyridine.

Scientific Research Applications

Insecticidal Activity

Pyridine derivatives, including those structurally related to the compound , have demonstrated significant insecticidal activities. For example, E. A. Bakhite et al. (2014) reported that certain pyridine derivatives exhibited strong aphidicidal activities, with one compound showing an insecticidal activity about four times that of the acetamiprid insecticide (Bakhite et al., 2014).

Anticancer Effects

Pyridine derivatives have been studied for their potential anticancer effects. Xiao-meng Wang et al. (2015) found that replacing the acetamide group in a similar compound resulted in potent antiproliferative activities against human cancer cell lines, suggesting potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).

Crystal Structure Analysis

The crystal structures of similar compounds have been studied to understand their molecular conformations. S. Subasri et al. (2016) analyzed the crystal structures of related acetamides, noting a folded conformation around the methylene atom, which can influence their chemical properties (Subasri et al., 2016).

Antimicrobial Evaluation

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. E. Darwish et al. (2014) synthesized heterocycles incorporating a sulfamoyl moiety and found promising antibacterial and antifungal activities (Darwish et al., 2014).

Ligand for Complexes

A. Castiñeiras et al. (2019) designed and synthesized a compound similar to the target molecule as a ligand for complexes with Group 12 elements. This study provides insight into the compound's potential in creating supramolecular assemblies (Castiñeiras et al., 2019).

Synthesis for Anticancer Screening

A. Vinayak et al. (2014) synthesized derivatives of similar compounds and screened them for cytotoxicity on various cancer cell lines, revealing potential as anticancer agents (Vinayak et al., 2014).

Properties

Molecular Formula

C23H18F3N3O2S

Molecular Weight

457.5g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18F3N3O2S/c1-14-3-5-15(6-4-14)20-11-19(23(24,25)26)18(12-27)22(29-20)32-13-21(30)28-16-7-9-17(31-2)10-8-16/h3-11H,13H2,1-2H3,(H,28,30)

InChI Key

GLNJUZAIPKMZOH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

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